molecular formula C16H11N3O B2697222 (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE CAS No. 134259-13-5

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE

Cat. No.: B2697222
CAS No.: 134259-13-5
M. Wt: 261.284
InChI Key: GXQPVXVUVULIJC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE is a compound that belongs to the benzimidazole family Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The reaction yields the benzimidazole core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE is unique due to the presence of both hydroxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-12(15(20)11-6-2-1-3-7-11)16-18-13-8-4-5-9-14(13)19-16/h1-9,20H,(H,18,19)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPVXVUVULIJC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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